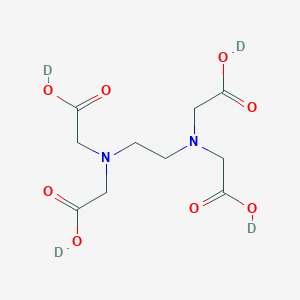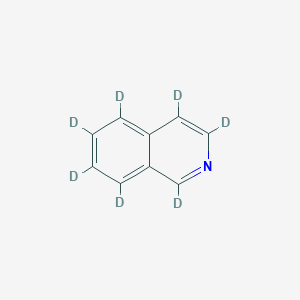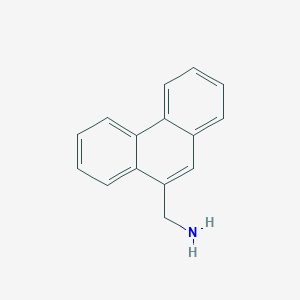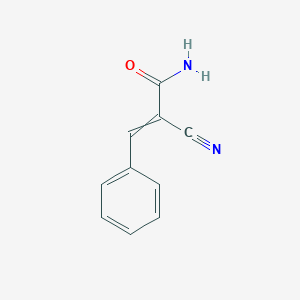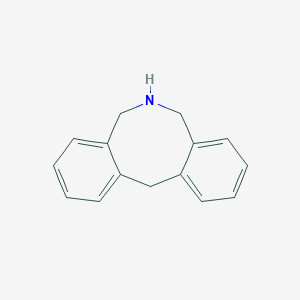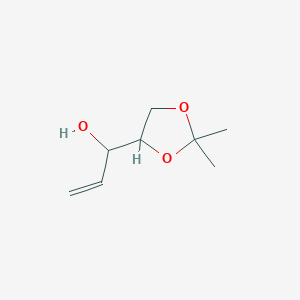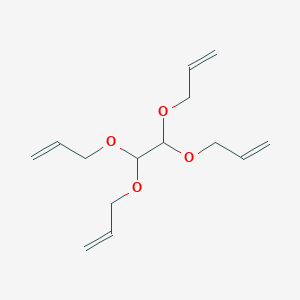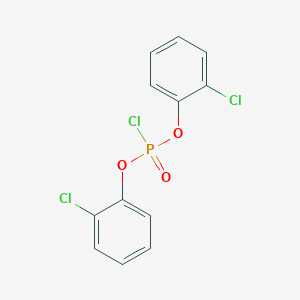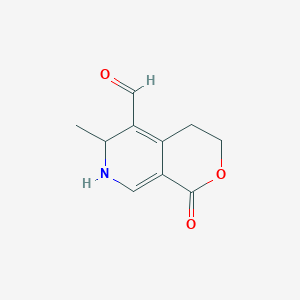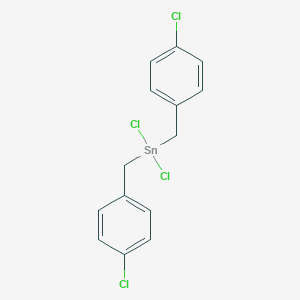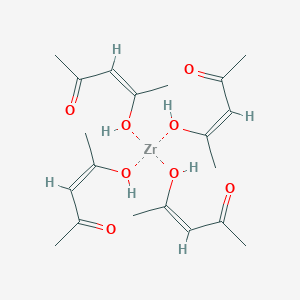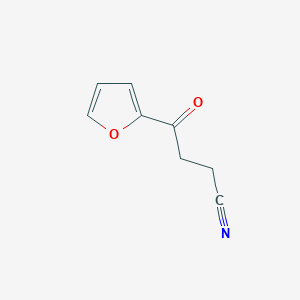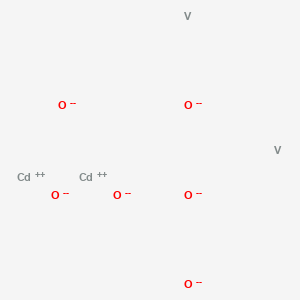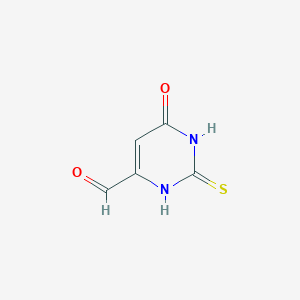
6-ホルミル-2-チオウラシル
概要
説明
6-Formyl-2-thiouracil: is a derivative of uracil, a pyrimidine base found in nucleic acids. It is characterized by the presence of a formyl group at the 6th position and a thiocarbonyl group at the 2nd position. This compound is of interest due to its potential biological activities and its role in various chemical reactions .
科学的研究の応用
Chemistry: 6-Formyl-2-thiouracil is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Derivatives of 2-thiouracil have been studied for their ability to inhibit thyroid hormone biosynthesis .
Industry: In the industrial sector, 6-Formyl-2-thiouracil can be used in the synthesis of dyes, pigments, and other specialty chemicals .
作用機序
Target of Action
The primary target of 6-Formyl-2-thiouracil is thyroid peroxidase , an enzyme that plays a crucial role in the synthesis of thyroid hormones . This enzyme is responsible for the conversion of iodide to iodine and the incorporation of iodine into the phenol rings of thyroglobulin .
Mode of Action
6-Formyl-2-thiouracil interacts with its target, thyroid peroxidase, by binding to it and inhibiting its function . This interaction inhibits the conversion of iodide to iodine, a critical step in the synthesis of thyroid hormones . As a result, the production of thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3), is decreased .
Biochemical Pathways
The inhibition of thyroid peroxidase by 6-Formyl-2-thiouracil affects the thyroid hormone synthesis pathway . This pathway involves the iodination of tyrosine residues in thyroglobulin, a process catalyzed by thyroid peroxidase. By inhibiting this enzyme, 6-Formyl-2-thiouracil prevents the formation of T4 and T3, leading to a decrease in thyroid hormone levels .
Pharmacokinetics
Propylthiouracil, a related compound, is known to be rapidly absorbed and eliminated, with a mean terminal half-life in euthyroids of approximately 63 minutes . The bioavailability of propylthiouracil is reported to be between 80%-95%
Result of Action
The primary result of 6-Formyl-2-thiouracil’s action is a decrease in the production of thyroid hormones . This can lead to a reduction in the symptoms of conditions such as hyperthyroidism, where there is an overproduction of these hormones .
Action Environment
The action of 6-Formyl-2-thiouracil can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as calcium stearate, can have a synergistic effect, enhancing the thermal stabilizing efficiency of 6-Formyl-2-thiouracil .
生化学分析
Biochemical Properties
Thiouracil, a related compound, has been shown to catalyze stereoselective glycosylations with galactals in loadings as low as 0.1 mol% . This suggests that 6-Formyl-2-thiouracil may also interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Related compounds such as 6-propyl-2-thiouracil have been shown to have potent cytotoxic effects on cancer cell lines . It is possible that 6-Formyl-2-thiouracil may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It is proposed that thiouracil, a related compound, does not operate via a double H-bonding mechanism but rather by Brønsted acid/base catalysis . This suggests that 6-Formyl-2-thiouracil may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 6-Formyl-2-thiouracil in laboratory settings. Related compounds have shown to have potent cytotoxic effects on cancer cell lines , suggesting that 6-Formyl-2-thiouracil may also exhibit changes in its effects over time in laboratory settings.
Dosage Effects in Animal Models
Related compounds such as 6-propyl-2-thiouracil have been used in animal models to study hypothyroidism , suggesting that 6-Formyl-2-thiouracil may also have dosage-dependent effects in animal models.
Metabolic Pathways
Related compounds such as propylthiouracil are known to inhibit the synthesis of thyroxine and inhibit the peripheral conversion of thyroxine to tri-iodothyronine , suggesting that 6-Formyl-2-thiouracil may be involved in similar metabolic pathways.
Transport and Distribution
Related compounds such as propylthiouracil are known to be actively concentrated by the thyroid gland against a concentration gradient , suggesting that 6-Formyl-2-thiouracil may be transported and distributed in a similar manner.
Subcellular Localization
Rna polymerase III, a related compound, has been shown to exhibit functional activities in both the nucleus and cytoplasm , suggesting that 6-Formyl-2-thiouracil may also have specific subcellular localizations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Formyl-2-thiouracil typically involves the modification of uracil derivativesThis can be achieved through various chemical reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: While specific industrial production methods for 6-Formyl-2-thiouracil are not widely documented, the general approach involves large-scale synthesis using similar chemical reactions as those used in laboratory settings. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions .
化学反応の分析
Types of Reactions: 6-Formyl-2-thiouracil undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The thiocarbonyl group can be reduced to a thiol group.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the formyl group under acidic or basic conditions.
Major Products:
Oxidation: 6-Carboxy-2-thiouracil.
Reduction: 6-Hydroxymethyl-2-thiouracil.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
- 6-Methyl-2-thiouracil
- 6-Propyl-2-thiouracil
- 2-Thiouracil
Comparison: 6-Formyl-2-thiouracil is unique due to the presence of the formyl group, which imparts distinct chemical reactivity compared to its methyl and propyl analogs. The formyl group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1-2H,(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXFYENAWRZLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937644 | |
| Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16953-46-1 | |
| Record name | NSC93220 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


